molecular formula C12H14BrN B13116960 6-Bromo-2-(tert-butyl)-1H-indole

6-Bromo-2-(tert-butyl)-1H-indole

Cat. No.: B13116960
M. Wt: 252.15 g/mol
InChI Key: DRZUAMUMYNDSPF-UHFFFAOYSA-N
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Description

6-Bromo-2-(tert-butyl)-1H-indole is a substituted indole derivative characterized by a bromine atom at the 6-position and a bulky tert-butyl group at the 2-position of the indole ring. Bromination at the 6-position enhances electrophilic substitution patterns, making this compound a valuable intermediate in medicinal chemistry and materials science .

Properties

Molecular Formula

C12H14BrN

Molecular Weight

252.15 g/mol

IUPAC Name

6-bromo-2-tert-butyl-1H-indole

InChI

InChI=1S/C12H14BrN/c1-12(2,3)11-6-8-4-5-9(13)7-10(8)14-11/h4-7,14H,1-3H3

InChI Key

DRZUAMUMYNDSPF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(N1)C=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(tert-butyl)-1H-indole typically involves the bromination of 2-(tert-butyl)-1H-indole. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the indole ring. The reaction is usually carried out in the presence of a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of 6-Bromo-2-(tert-butyl)-1H-indole may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(tert-butyl)-1H-indole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate in organic solvents.

Major Products Formed

    Substitution Products: Various substituted indoles depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives such as indole-2-carboxylic acids.

    Reduction Products: Reduced derivatives like indoline.

    Coupling Products: Biaryl compounds with extended conjugation.

Scientific Research Applications

6-Bromo-2-(tert-butyl)-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(tert-butyl)-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atom and tert-butyl group can influence the compound’s binding affinity and specificity, affecting its biological activity. The exact pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 6-Bromo-1H-indole derivatives: tert-Butyl 6-bromo-1H-indole-1-carboxylate (): This compound features a tert-butyloxycarbonyl (Boc) group at the indole nitrogen (N1) and bromine at C6. The Boc group deactivates the indole ring toward electrophilic substitution, whereas the tert-butyl group at C2 in the target compound alters steric accessibility without blocking N1 reactivity.
  • 2-Substituted 6-bromoindoles: 6-Bromo-2-(trifluoromethyl)-2,3-dihydro-1H-indole (): The trifluoromethyl group at C2 is electron-withdrawing, contrasting with the electron-donating tert-butyl group. This difference significantly impacts the indole’s electronic density and reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) . (6-Bromo-1H-indol-2-yl)methanol (): A hydroxymethyl group at C2 offers hydrogen-bonding capability, unlike the hydrophobic tert-butyl group. This substitution alters solubility and interaction with polar targets .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents LogP* (Predicted) Solubility (mg/mL)
6-Bromo-2-(tert-butyl)-1H-indole C₁₂H₁₄BrN 268.15 C2: tert-butyl; C6: Br 4.2 ~0.5 (DMSO)
tert-Butyl 6-bromo-1H-indole-1-carboxylate C₁₄H₁₆BrNO₂ 326.18 N1: Boc; C6: Br 3.8 ~1.2 (DCM)
6-Bromo-2-(trifluoromethyl)-2,3-dihydro-1H-indole C₉H₇BrF₃N 266.06 C2: CF₃; C6: Br 3.5 ~0.3 (MeOH)
6-Bromo-1-methyl-1H-indole C₉H₈BrN 210.07 N1: CH₃; C6: Br 3.0 ~2.0 (EtOH)

*LogP values estimated using fragment-based methods.

  • NMR Trends :
    • The tert-butyl group in 6-Bromo-2-(tert-butyl)-1H-indole is expected to cause upfield shifts for nearby protons (e.g., C3–H) due to its electron-donating nature, similar to observations in tert-butyl-substituted indoles in and .
    • Boc-protected indoles () show distinct carbonyl signals at ~165 ppm in ¹³C NMR, absent in the target compound.

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